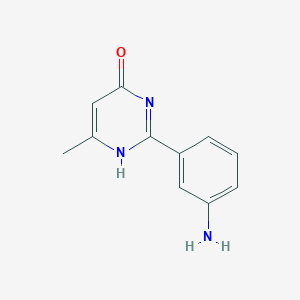
2-(3-aminophenyl)-6-methyl-1H-pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves several steps. One common method includes the reaction of 3-aminobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate under reflux conditions . The reaction proceeds through a cyclization process to form the desired dihydropyrimidinone structure. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Chemischer Reaktionen
2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism .
Vergleich Mit ähnlichen Verbindungen
2-(3-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: can be compared with other dihydropyrimidinone derivatives:
2-(3-aminophenyl)-4,6-dimethyl-3,4-dihydropyrimidin-4-one: This compound has an additional methyl group, which may affect its reactivity and biological activity.
2-(4-aminophenyl)-6-methyl-3,4-dihydropyrimidin-4-one: The position of the amino group is different, potentially leading to variations in its chemical and biological properties.
2-(3-aminophenyl)-5-methyl-3,4-dihydropyrimidin-4-one: The methyl group is located at a different position, which can influence its interactions with other molecules.
Eigenschaften
IUPAC Name |
2-(3-aminophenyl)-6-methyl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-7-5-10(15)14-11(13-7)8-3-2-4-9(12)6-8/h2-6H,12H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEFNZSJNQANEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC(=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














